
VUF14481
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VUF14481 is a H4 receptor ligand.
Wissenschaftliche Forschungsanwendungen
CDKN2A Unclassified Variants in Familial Malignant Melanoma
In a study focused on CDKN2A unclassified variants in familial malignant melanoma, researchers proposed a protocol that integrates experimental and computational tools. This protocol is potentially applicable to VUS (variants of uncertain significance) in general, which could be relevant in diseases beyond melanoma. The study emphasized the importance of a combined approach using in silico prediction analysis, molecular dynamics simulations, and functional tests for assessing missense mutations in the p16INK4a gene (Scaini et al., 2014).
Vacuum-Ultraviolet Photon Detections
Vacuum-ultraviolet (VUV) photon detection technology, essential in space science, high-energy physics, scientific facilities, and electronic industry, has seen significant advancements thanks to ultra-wide bandgap semiconductors. This progress has led to the development of economical VUV photodetectors with low power consumption and small size. The study highlights the challenges and potential future improvements in VUV detection technology (Zheng et al., 2020).
Prognostication of Vulvar Cancer Based on p14ARF Status
Research on vulvar squamous cell carcinoma (VSCC) suggests that p14ARF is a significant marker for poor prognosis. The study correlated p14ARF expression with clinicopathological variables, finding associations with shorter survival and higher risk of lymph node metastasis. This implies that p14ARF could be used in clinical trials for identifying patients suitable for less radical procedures (Lavorato-Rocha et al., 2012).
Data Sharing by Scientists: Practices and Perceptions
A study on data sharing practices among scientists revealed various barriers to effective data sharing and preservation, deeply rooted in the research process and culture. The paper discusses the importance of data management, especially for long-term data preservation, and suggests the need for organizations to provide more support to researchers in this aspect (Tenopir et al., 2011).
Lab-Scale Intervention
The impact of technology and science on society is significant, and the study emphasizes the importance of addressing social concerns within the research process itself. It proposes that shaping technological trajectories should include influencing the research processes that characterize them, highlighting an often overlooked opportunity for addressing societal concerns in scientific research (Schuurbiers & Fisher, 2009).
Time Trends in Receipt of Germline Genetic Testing for Breast and Ovarian Cancer
This research discusses the trends in germline genetic testing for breast and ovarian cancer from 2012 to 2019. It highlights the gap in testing for ovarian cancer and the racial or ethnic disparities in variants of uncertain significance (VUS) results. The paper suggests that quality improvement should focus on testing indicated patients rather than adding more genes (Kurian et al., 2021).
Eigenschaften
CAS-Nummer |
1605301-41-4 |
|---|---|
Produktname |
VUF14481 |
IUPAC-Name |
2-methyl-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-17-15(14-6-4-3-5-7-14)12-16(18-13)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
FHEMZKQJVJEDAZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC=CC=C2)=CC(N3CCN(C)CC3)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VUF14481; VUF-14481; VUF 14481; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
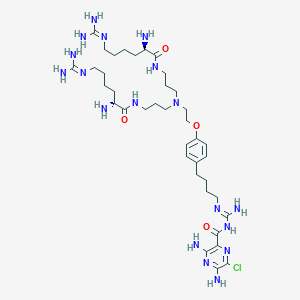
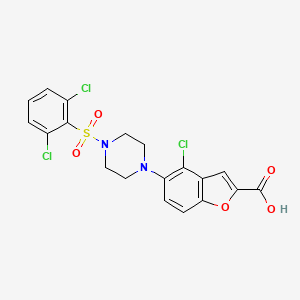

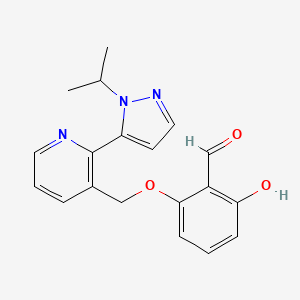
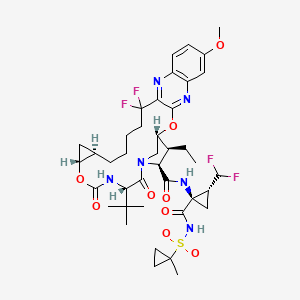
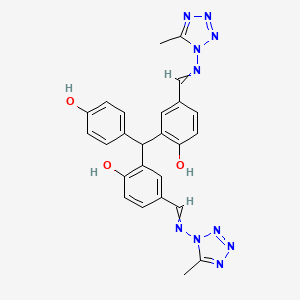
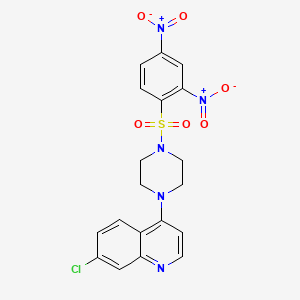
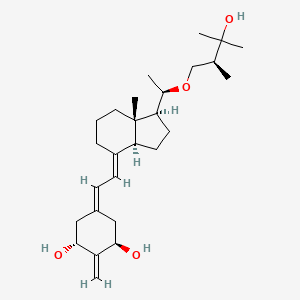
![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)